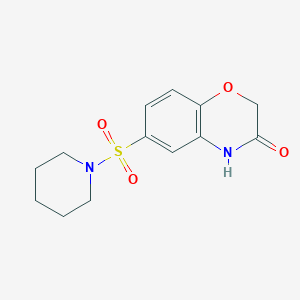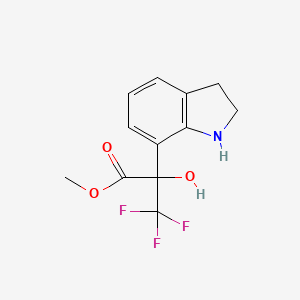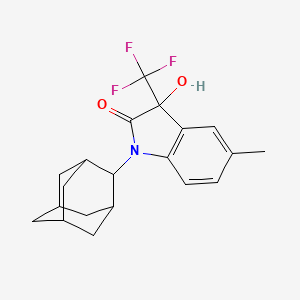![molecular formula C18H23Cl2NO3 B4303699 3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4303699.png)
3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate
Descripción general
Descripción
3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate, also known as DDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to induce apoptosis in cancer cells. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In animal studies, 3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate in lab experiments is its relatively simple synthesis method, which allows for large-scale production. It also has a wide range of potential applications, making it a versatile compound for scientific research.
One limitation of using 3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate in lab experiments is its potential toxicity, which may limit its use in certain contexts. It is also a relatively new compound, and further research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are many potential future directions for research on 3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand its mechanism of action in the brain and to develop effective treatment strategies.
Another area of interest is its potential use in agriculture, particularly as a plant growth regulator and insecticide. Further research is needed to determine its efficacy in these applications and to develop safe and effective formulations for commercial use.
Overall, 3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate is a promising compound with a wide range of potential applications in various fields. Further research is needed to fully understand its properties and potential uses, but it has the potential to make significant contributions to scientific research and innovation.
Aplicaciones Científicas De Investigación
3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, 3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate has been used as a plant growth regulator, promoting the growth and development of crops. It has also been studied for its potential use in pest control, as it has insecticidal properties.
In materials science, 3,4-dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
Propiedades
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-(3,4-dichloroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO3/c1-11-3-5-14(9-12(11)2)24-18(23)8-7-17(22)21-13-4-6-15(19)16(20)10-13/h4,6,10-12,14H,3,5,7-9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROJVOZIQILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)OC(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylcyclohexyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)

![2-(dibenzo[b,d]furan-2-ylmethylene)quinuclidin-3-one](/img/structure/B4303631.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4303642.png)
![7-amino-5-(4-ethoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303650.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4303654.png)
![4-[methyl(phenylsulfonyl)amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4303661.png)
amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B4303665.png)
amino]-N-(5-methylisoxazol-3-yl)-3-phenylbutanamide](/img/structure/B4303675.png)
![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4303685.png)


![3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B4303707.png)
![4-methoxy-N-(5-methylisoxazol-3-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303723.png)